

Azide MegaStokes Dye 673: A Technical Guide for Advanced Bioorthogonal Labeling

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Compound of Interest

Compound Name: Azide MegaStokes dye 673

Cat. No.: B12056519

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of **Azide MegaStokes dye 673**, a fluorescent probe designed for bioorthogonal labeling applications via copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as click chemistry. This document outlines the dye's manufacturer and supplier information, its core technical specifications, and detailed experimental protocols for its application in cellular imaging.

Manufacturer and Supplier Information

Azide MegaStokes dye 673 is licensed by LuminoChem and is available through various distributors. A prominent supplier is Sigma-Aldrich (now part of MilliporeSigma), which offers the dye for research purposes. Another listed supplier is MedChemExpress.^[1] Researchers can procure the dye directly from these suppliers' websites or through their regional distributors.

Core Technical Data

Azide MegaStokes dye 673 is a bright, far-red fluorescent dye with a large Stokes shift, a desirable characteristic that minimizes self-quenching and improves signal-to-noise ratios in fluorescence imaging. Its key properties are summarized in the table below.

Property	Value	Reference
CAS Number	1246853-81-5	[1]
Molecular Formula	C ₂₃ H ₂₅ N ₅ O ₅ S	
Molecular Weight	483.54 g/mol	
Excitation Wavelength (λ _{ex})	542 nm (in ethanol)	
Emission Wavelength (λ _{em})	673 nm (in ethanol)	
Stokes Shift	~131 nm	
Form	Powder	
Storage Temperature	-20°C	

Experimental Protocols

The primary application of **Azide MegaStokes dye 673** is in the detection of alkyne-modified biomolecules through the CuAAC reaction. This process is highly specific and can be performed in complex biological samples, including live cells.[2][3][4][5] Below are detailed protocols for two common applications: labeling of nascent proteins and cell surface glycoproteins.

Labeling and Visualization of Nascent Proteins in Cultured Cells

This protocol describes the metabolic incorporation of an alkyne-containing amino acid analog, followed by click chemistry-mediated fluorescent labeling with **Azide MegaStokes dye 673**.

Materials:

- Cells of interest cultured on a suitable imaging substrate (e.g., glass-bottom dishes)
- L-Homopropargylglycine (HPG)
- **Azide MegaStokes dye 673**

- Copper(II) sulfate (CuSO_4)
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA)
- Sodium Ascorbate
- Aminoguanidine Hydrochloride
- Phosphate-buffered saline (PBS)
- Fixative solution (e.g., 4% paraformaldehyde in PBS)
- Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
- Wash buffer (e.g., PBS with 3% BSA)

Protocol:

- Metabolic Labeling:
 - Culture cells to the desired confluency.
 - Replace the culture medium with a methionine-free medium and incubate for 1 hour to deplete endogenous methionine.
 - Replace the medium with fresh methionine-free medium containing 25-50 μM HPG.
 - Incubate the cells for the desired pulse-labeling period (e.g., 30 minutes to 4 hours), depending on the protein synthesis rate of the cell type.
- Cell Fixation and Permeabilization:
 - Wash the cells twice with PBS.
 - Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
 - Wash the cells three times with PBS.

- Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
- Wash the cells three times with wash buffer.
- Click Reaction:
 - Prepare the click reaction cocktail immediately before use. For a 1 ml reaction volume:
 - 885 µl of PBS
 - 10 µl of **Azide MegaStokes dye 673** (from a 1 mM stock solution in DMSO, final concentration 10 µM)
 - 20 µl of a pre-mixed solution of 10 mM CuSO₄ and 50 mM THPTA (or TBTA)
 - 50 µl of 100 mM sodium ascorbate (freshly prepared)
 - 25 µl of 200 mM aminoguanidine hydrochloride
 - Incubate the cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.
- Washing and Imaging:
 - Wash the cells three times with wash buffer.
 - Wash once with PBS.
 - Mount the coverslips with an appropriate mounting medium.
 - Image the cells using a fluorescence microscope with appropriate filter sets for **Azide MegaStokes dye 673** (Excitation: ~542 nm, Emission: ~673 nm).

Labeling and Visualization of Cell Surface Glycoproteins

This protocol details the metabolic incorporation of an azide-modified sugar, followed by reaction with an alkyne-functionalized MegaStokes dye 673. Note: For this application, an alkyne-modified version of the dye would be used with an azide-modified sugar. The following protocol is a conceptual adaptation for the azide-containing dye.

Materials:

- Cells of interest cultured in appropriate medium.
- Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz) or other azide-modified sugars.
- Alkyne-functionalized probe (for reaction with the azide-modified sugar). For the purpose of this guide, we will assume a hypothetical alkyne-functionalized partner for the azide dye.
- Click chemistry reagents as listed in Protocol 3.1.

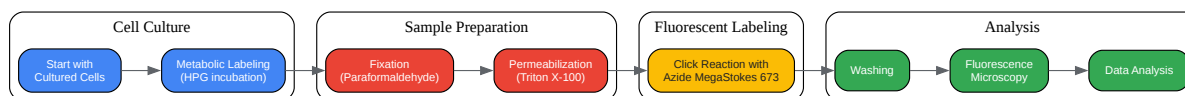
Protocol:

- Metabolic Labeling:
 - Culture cells in their standard growth medium.
 - Add Ac₄ManNAz to the culture medium at a final concentration of 25-50 μ M.
 - Incubate for 1-3 days to allow for metabolic incorporation into cell surface glycans.[\[6\]](#)
- Cell Preparation:
 - Gently wash the cells twice with PBS to remove unincorporated azido-sugars.
- Click Reaction (Live Cells):
 - Prepare a live-cell compatible click reaction cocktail. It is crucial to use a water-soluble and cell-impermeable copper-chelating ligand like THPTA to minimize toxicity.[\[7\]](#)
 - For a 1 ml reaction volume:
 - 895 μ l of PBS
 - 5 μ l of **Azide MegaStokes dye 673** (from a 1 mM stock solution in DMSO, final concentration 5 μ M)
 - 20 μ l of a pre-mixed solution of 5 mM CuSO₄ and 25 mM THPTA

- 50 µl of 100 mM sodium ascorbate
- 25 µl of 200 mM aminoguanidine hydrochloride
- Incubate the live cells with the click reaction cocktail for 5-15 minutes at room temperature, protected from light.
- Washing and Imaging:
 - Gently wash the cells three times with PBS.
 - The cells can be imaged live or fixed for later analysis as described in Protocol 3.1.

Visualizations

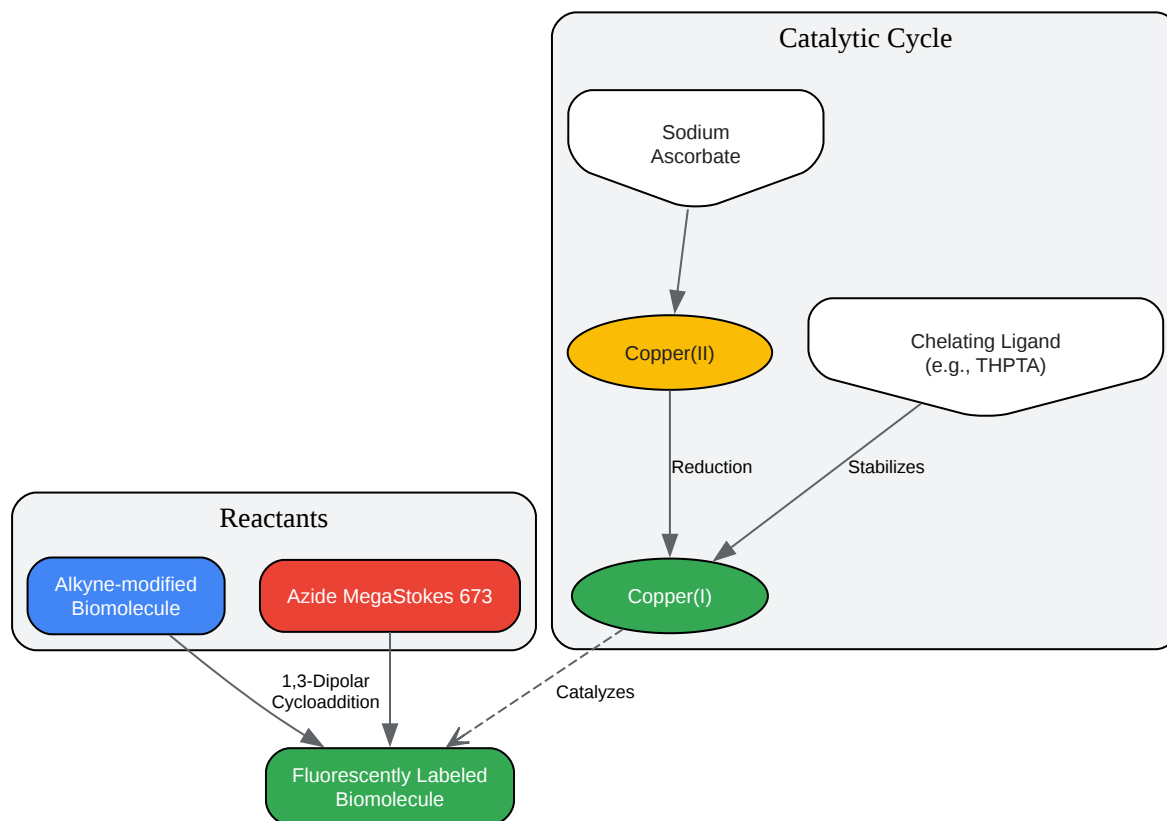
Experimental Workflow: Labeling Nascent Proteins



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Caption: Workflow for nascent protein labeling.

Signaling Pathway: Conceptual Representation of Click Chemistry



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Caption: Copper-catalyzed azide-alkyne cycloaddition.

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